

An In-depth Technical Guide to 4-Tritylphenol: Discovery and History

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Compound of Interest

Compound Name: **4-Tritylphenol**

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Abstract

This technical guide provides a comprehensive overview of **4-Tritylphenol**, a sterically hindered phenol of significant interest in organic synthesis. The document details its discovery within the context of Friedel-Crafts chemistry, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its primary applications. While not known to be involved in biological signaling, its synthetic utility is explored, and a logical workflow for its preparation and analysis is presented.

Introduction

4-Tritylphenol, also known as 4-(triphenylmethyl)phenol or p-Tritylphenol, is an aromatic organic compound characterized by a phenol moiety substituted at the para position with a bulky triphenylmethyl (trityl) group. This significant steric hindrance imparted by the trityl group governs its reactivity and applications, most notably as a protecting group and a bulky building block in supramolecular chemistry and materials science. This guide aims to be a core resource for professionals in research and drug development, providing detailed technical information on this versatile molecule.

Discovery and History

The discovery of **4-Tritylphenol** is intrinsically linked to the development of Friedel-Crafts reactions, a cornerstone of organic synthesis. In 1877, Charles Friedel and James Crafts developed a set of reactions to attach substituents to an aromatic ring, which are now fundamental in academia and industry. While a specific date and individual credited with the first synthesis of **4-Tritylphenol** is not readily available in the historical literature, its preparation is a classic example of a Friedel-Crafts alkylation of phenol.

The synthesis involves the reaction of phenol with a tritylating agent, such as triphenylmethanol or trityl chloride, in the presence of an acid catalyst. The bulky trityl cation, $(C_6H_5)_3C^+$, is generated in situ and subsequently attacks the electron-rich phenol ring, primarily at the para position due to steric factors. This electrophilic aromatic substitution reaction provides a straightforward route to this sterically encumbered phenol.

Physicochemical Properties

The physical and chemical properties of **4-Tritylphenol** are summarized in the table below, providing a clear reference for researchers.

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₂₀ O	[1][2]
Molecular Weight	336.43 g/mol	[3]
CAS Number	978-86-9	[3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	283-286 °C (lit.)	[3]
Boiling Point	~432.9 °C (estimated)	[4]
Solubility	Soluble in many organic solvents; insoluble in water.	[2]
¹ H NMR	Spectral data available.	[1][5]
¹³ C NMR	Spectral data available.	[5]
IR Spectroscopy	Characteristic O-H and aromatic C-H stretching frequencies.	[1][6]
Mass Spectrometry	Mass spectral data available.	[1]

Experimental Protocols

Synthesis of 4-Tritylphenol via Friedel-Crafts Alkylation

This protocol describes the synthesis of **4-Tritylphenol** from phenol and triphenylmethanol using an acid catalyst.

Materials:

- Phenol
- Triphenylmethanol (Trityl alcohol)
- Concentrated Sulfuric Acid (H₂SO₄) or other suitable Lewis acid catalyst

- Glacial Acetic Acid (solvent)
- Methanol (for recrystallization)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Buchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 equivalent) in glacial acetic acid.
- Add triphenylmethanol (1.0 equivalent) to the solution and stir until it is fully dissolved.
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The addition is exothermic.
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of crude **4-Tritylphenol** will form.
- Collect the crude product by vacuum filtration using a Buchner funnel.

- Wash the crude product with cold deionized water to remove any remaining acid and unreacted phenol.
- Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure **4-Tritylphenol**.
- Dry the purified crystals in a vacuum oven.

Characterization of 4-Tritylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the trityl group and the phenol ring, as well as a singlet for the hydroxyl proton. The aromatic protons of the trityl group typically appear as a multiplet in the range of 7.0-7.5 ppm. The protons on the substituted phenol ring will appear as two doublets in the aromatic region. The hydroxyl proton signal is a singlet and its chemical shift can vary depending on the solvent and concentration.[1][5]
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the trityl group, the carbons of the phenyl rings, and the carbons of the phenol ring.[5]

Infrared (IR) Spectroscopy:

- The IR spectrum will exhibit a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.[1][6]
- Characteristic absorptions for C-H stretching of the aromatic rings will be observed around $3000\text{-}3100\text{ cm}^{-1}$.
- Strong absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region are indicative of the aromatic C=C stretching vibrations.

Mass Spectrometry (MS):

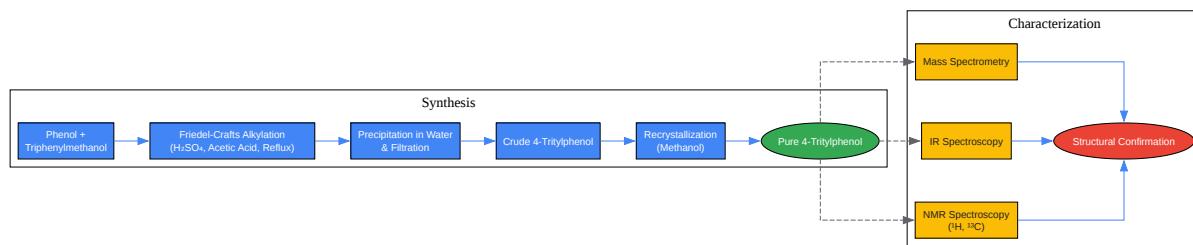
- The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of **4-Tritylphenol** ($\text{m/z} = 336.4$).[1]

- A prominent fragment ion will be the stable trityl cation at $m/z = 243$.

Mandatory Visualizations

Synthesis and Characterization Workflow

Since **4-Tritylphenol** is not known to be directly involved in biological signaling pathways, the following diagram illustrates the logical workflow for its synthesis and characterization as described in the experimental protocols.



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